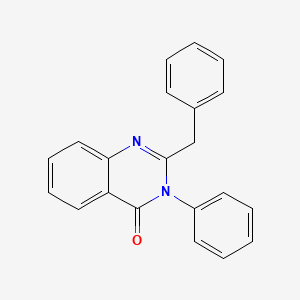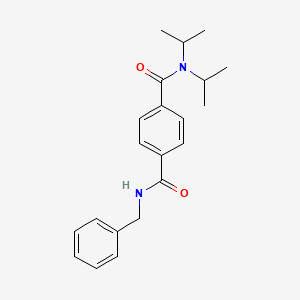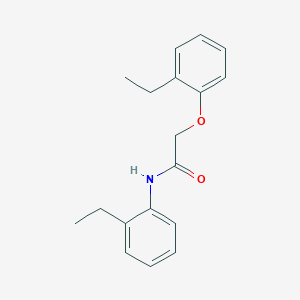![molecular formula C17H17N3O2 B5598060 2-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5598060.png)
2-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This analysis covers research related to heterocyclic compounds, focusing on synthesis, structural analysis, chemical reactions, and property evaluations. Heterocyclic compounds, particularly those containing oxazolo[4,5-b]pyridine units, are of significant interest due to their diverse biological activities and applications in pharmaceutical chemistry.
Synthesis Analysis
Studies have outlined various synthetic routes for heterocyclic compounds, including [1,2,4]triazolo[1,5-a]pyridines and oxazolo[4,5-b]pyridines. These syntheses often involve cyclization reactions, oxidative N-N bond formations, and the use of ionic liquids as reaction media, providing efficient pathways to complex structures (Zheng et al., 2014), (Satyanarayana et al., 2021).
Molecular Structure Analysis
The molecular structures of these compounds have been elucidated using X-ray diffraction, spectroscopy, and computational methods. Structural features include triclinic crystal systems, molecular electrostatic potential maps, and frontier molecular orbitals, which contribute to their reactivity and interaction capabilities (Gumus et al., 2018).
Chemical Reactions and Properties
These heterocyclic compounds participate in diverse chemical reactions, including intramolecular oxidative N-N bond formations and controlled reductions, which are crucial for their functional modifications and application in synthesis (Roa et al., 2004), (Malinka & Rutkowska, 1997).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and stability, are determined by their molecular structure and substitution patterns. These properties are essential for their processing, formulation, and application in different fields.
Chemical Properties Analysis
Chemical properties, including reactivity towards nucleophiles, electrophiles, and ability to form diverse supramolecular structures, are influenced by the presence of heteroatoms, steric factors, and electronic distribution within the molecules. These properties are pivotal in designing compounds with desired biological or catalytic activities (Chai et al., 2019).
科学的研究の応用
Heterocyclic Compounds in Drug Discovery
Heterocyclic compounds, including those with oxazolo[4,5-b]pyridine and 1,2,4-triazolo[1,5-a]pyridine cores, are prominent in medicinal chemistry due to their versatile pharmacological activities. These compounds are synthesized and modified to enhance their therapeutic potential and selectivity for various targets within the body.
1. Anti-inflammatory and Analgesic Properties
Research has identified 2-(substituted phenyl)oxazolo[4,5-b]pyridines with significant anti-inflammatory and analgesic activities, offering a potential basis for developing non-acidic anti-inflammatory agents. These compounds display activity comparable to traditional NSAIDs like phenylbutazone or indomethacin but without gastrointestinal irritation, highlighting their therapeutic promise (Clark et al., 1978).
2. Antimicrobial Activities
The triazolopyridine and pyridotriazine derivatives, encompassing a variety of heterocyclic motifs, have been evaluated for their antimicrobial efficacy. These studies underline the potential of heterocyclic compounds in addressing microbial resistance, a growing concern in the pharmaceutical industry (Abdelhamid et al., 2017).
3. Anticancer and Antimicrobial Agents
New 1,3-oxazole clubbed pyridyl-pyrazolines have been synthesized and assessed for their anticancer and antimicrobial activities. This research underscores the significance of heterocyclic compounds in developing novel therapeutics for cancer and infections, demonstrating broad-spectrum efficacy against various cancer cell lines and microbial strains (Katariya et al., 2021).
特性
IUPAC Name |
2-methyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-10(2)16(21)19-13-9-12(7-6-11(13)3)17-20-15-14(22-17)5-4-8-18-15/h4-10H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODGQTKDNJTQEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49640891 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]benzamide](/img/structure/B5597988.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5597995.png)
![1-[2-chloro-5-(trifluoromethyl)benzoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5598002.png)
![4-[(2R)-2-hydroxy-2-phenylacetyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5598011.png)

![4-[(6-amino-3-pyridinyl)carbonyl]-5-butyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5598020.png)
![6-(4-chlorophenyl)-7-hydroxy-1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B5598039.png)
![8-(3-isopropoxybenzyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5598053.png)

![3-ethyl-8-[5-fluoro-2-(trifluoromethyl)benzyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5598071.png)



![3,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5598096.png)